N-{4-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE
Overview
Description
N-{4-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantyl group, a fluorophenyl group, and a prolinamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of the adamantylamino group, the introduction of the fluorophenyl group, and the coupling with prolinamide. Common reagents used in these reactions include adamantylamine, 4-fluorobenzenesulfonyl chloride, and proline derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and adamantyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-{4-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{4-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the stability and bioavailability of the compound, while the fluorophenyl group can interact with various enzymes and receptors. The prolinamide moiety may contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(1-adamantylamino)carbonyl]phenyl}-1-[(4-chlorophenyl)sulfonyl]prolinamide
- N-{4-[(1-adamantylamino)carbonyl]phenyl}-1-[(4-bromophenyl)sulfonyl]prolinamide
- N-{4-[(1-adamantylamino)carbonyl]phenyl}-1-[(4-methylphenyl)sulfonyl]prolinamide
Uniqueness
N-{4-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This makes the compound more reactive and potentially more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
N-[4-(1-adamantylcarbamoyl)phenyl]-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32FN3O4S/c29-22-5-9-24(10-6-22)37(35,36)32-11-1-2-25(32)27(34)30-23-7-3-21(4-8-23)26(33)31-28-15-18-12-19(16-28)14-20(13-18)17-28/h3-10,18-20,25H,1-2,11-17H2,(H,30,34)(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECGZEVCPOOXED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(=O)NC45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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